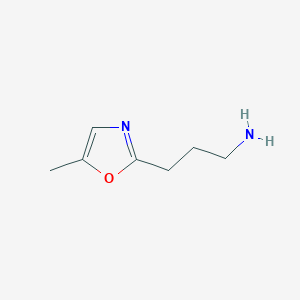![molecular formula C13H14N2O4 B13364344 1,3-benzodioxol-5-yl[1-(methoxymethyl)-1H-imidazol-2-yl]methanol](/img/structure/B13364344.png)
1,3-benzodioxol-5-yl[1-(methoxymethyl)-1H-imidazol-2-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Benzodioxol-5-yl[1-(methoxymethyl)-1H-imidazol-2-yl]methanol is a complex organic compound that features a benzodioxole ring fused with an imidazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-benzodioxol-5-yl[1-(methoxymethyl)-1H-imidazol-2-yl]methanol typically involves multi-step organic reactions. One common method involves the initial formation of the benzodioxole ring through the reaction of catechol with disubstituted halomethanes in the presence of a base . The imidazole moiety can be introduced through a subsequent reaction involving imidazole derivatives and appropriate alkylating agents .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to ensure consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Benzodioxol-5-yl[1-(methoxymethyl)-1H-imidazol-2-yl]methanol can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides to yield alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
1,3-Benzodioxol-5-yl[1-(methoxymethyl)-1H-imidazol-2-yl]methanol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,3-benzodioxol-5-yl[1-(methoxymethyl)-1H-imidazol-2-yl]methanol involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Benzodioxole: A simpler compound with a similar benzodioxole ring structure.
1-(Methoxymethyl)-1H-imidazole: Contains the imidazole moiety but lacks the benzodioxole ring.
1,3-Benzodioxol-5-yl-indoles: Compounds with similar structural motifs used in anticancer research.
Uniqueness
1,3-Benzodioxol-5-yl[1-(methoxymethyl)-1H-imidazol-2-yl]methanol is unique due to its combined benzodioxole and imidazole structures, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields of research and industry .
Propriétés
Formule moléculaire |
C13H14N2O4 |
|---|---|
Poids moléculaire |
262.26 g/mol |
Nom IUPAC |
1,3-benzodioxol-5-yl-[1-(methoxymethyl)imidazol-2-yl]methanol |
InChI |
InChI=1S/C13H14N2O4/c1-17-7-15-5-4-14-13(15)12(16)9-2-3-10-11(6-9)19-8-18-10/h2-6,12,16H,7-8H2,1H3 |
Clé InChI |
NCJLLUIQNGQTDO-UHFFFAOYSA-N |
SMILES canonique |
COCN1C=CN=C1C(C2=CC3=C(C=C2)OCO3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


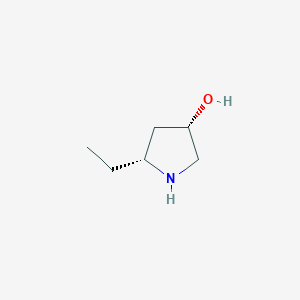
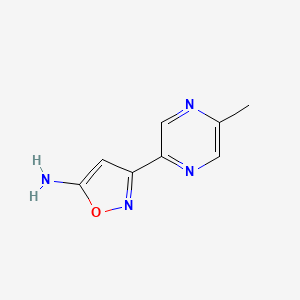
![N-[2-(3-acetyl-1H-indol-1-yl)ethyl]-N'-[1-(4-methoxyphenyl)-2-methylpropyl]urea](/img/structure/B13364283.png)
![8-{4-[4-(2-Pyrimidinyl)-1-piperazinyl]butyl}-8-azaspiro[4.5]decane-1,4-dione](/img/structure/B13364290.png)
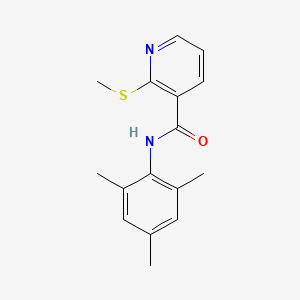
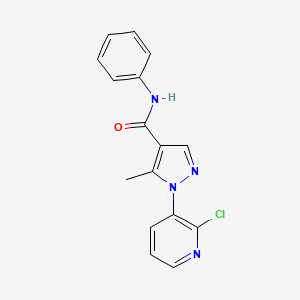
![methyl 3-[({1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate](/img/structure/B13364321.png)
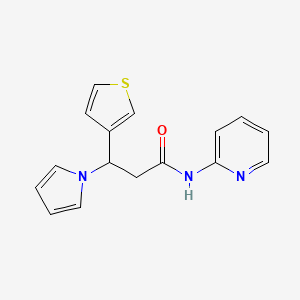

![3-[(Ethylsulfanyl)methyl]-6-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13364336.png)
![3-[(Methylsulfanyl)methyl]-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13364338.png)
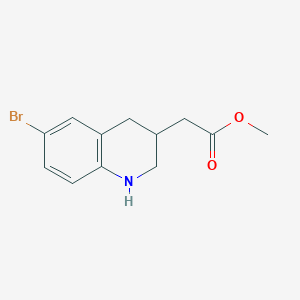
![3-{[2-({4-[3-(Trifluoromethyl)benzoyl]-1-piperazinyl}methyl)phenyl]sulfanyl}phenol](/img/structure/B13364346.png)
